molecular formula C12H15ClN2O4 B1455659 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride CAS No. 1332531-50-6

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride

Cat. No.: B1455659
CAS No.: 1332531-50-6
M. Wt: 286.71 g/mol
InChI Key: GXZNHTAKRNTDOR-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride is a synthetic organic compound with a unique structure and diverse applications in various fields of research and industry. It is known for its role as a photosensitive protecting group for the carboxyl function of neurotransmitters, particularly glycine.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride involves the reaction of N-butyloxycarbonylglycine with 2-methoxy-5-nitrophenol using 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride as a coupling agent in the presence of N-hydroxybenzotriazole and 4-dimethylaminopyridine as catalysts. This method ensures the formation of the desired compound with high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a photosensitive protecting group in organic synthesis.

    Biology: Employed in the study of neurotransmitter functions and interactions.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride involves its role as a photosensitive protecting group. Upon exposure to light, the compound undergoes a photochemical reaction that releases the protected neurotransmitter, allowing it to interact with its molecular targets and pathways.

Comparison with Similar Compounds

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride can be compared with other similar compounds such as:

    1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    2-Methoxy-5-nitrobenzyl alcohol: Has a similar structure but different functional groups, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15;/h4-5,7H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZNHTAKRNTDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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